

Technical Guide: 1,1-Diethoxypent-2-yne

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Compound of Interest

Compound Name: 1,1-Diethoxypent-2-yne

Cat. No.: B102690

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **1,1-diethoxypent-2-yne**. While this specific molecule is not extensively documented in publicly available chemical databases, this guide extrapolates its properties and potential synthesis based on the established chemistry of alkynyl acetals. The IUPAC nomenclature is confirmed, predicted physicochemical properties are presented, and a detailed, plausible experimental protocol for its synthesis is provided. Visualizations for the synthetic workflow and reaction mechanism are included to aid researchers in its potential preparation and study.

IUPAC Nomenclature and Structure

The chemical name **1,1-diethoxypent-2-yne** is the correct and unambiguous designation according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature.

- **Parent Chain:** The core structure is a five-carbon chain, indicated by the root "pent-".
- **Principal Functional Group:** A carbon-carbon triple bond is present, designated by the suffix "-yne". Its position starts at the second carbon, hence "-2-yne".
- **Substituents:** Two ethoxy groups (-OCH₂CH₃) are attached to the first carbon of the chain, denoted by "1,1-diethoxy-".

This systematic name corresponds to the following chemical structure:

Chemical Formula: C₉H₁₆O₂ Molecular Weight: 156.22 g/mol

Physicochemical Properties

Direct experimental data for **1,1-diethoxypent-2-yne** is not readily available. The following table summarizes predicted properties based on its structure and data from analogous compounds such as 1,1-diethoxyundec-2-yne and 1-ethoxypent-2-yne.^{[1][2]} These values should be considered estimates pending experimental verification.

Property	Predicted Value	Notes
Molecular Formula	C ₉ H ₁₆ O ₂	Calculated from the chemical structure.
Molecular Weight	156.22 g/mol	Calculated from the chemical formula.
Physical State	Liquid	Expected at standard temperature and pressure, typical for similar short-chain acetals.
Boiling Point	~170-190 °C	Estimated based on boiling points of related alkynes and acetals. Subject to variation with pressure.
Density	~0.9 g/cm ³	Typical for aliphatic ethers and acetals.
Solubility	Soluble in common organic solvents (e.g., ether, DCM, hexanes). Insoluble in water.	The acetal group is susceptible to hydrolysis under acidic conditions.
Refractive Index	~1.43 - 1.45	Estimated value, typical for similar organic molecules.

Proposed Synthesis and Experimental Protocol

1,1-Diethoxypent-2-yne can be synthesized via the acid-catalyzed acetalization of pent-2-ynal with ethanol. The alkyne functional group is stable under these conditions.

Reaction: $\text{CH}_3\text{CH}_2\text{C}\equiv\text{CCHO} + 2 \text{CH}_3\text{CH}_2\text{OH} \xrightleftharpoons{[\text{H}^+]} \text{CH}_3\text{CH}_2\text{C}\equiv\text{CCH}(\text{OCH}_2\text{CH}_3)_2 + \text{H}_2\text{O}$

Detailed Experimental Protocol

Objective: To synthesize **1,1-diethoxypent-2-yne** from pent-2-ynal.

Materials:

- Pent-2-ynal (1.0 eq)
- Anhydrous Ethanol (EtOH, 20-30 eq)
- Triethyl orthoformate (1.5 eq, as a dehydrating agent)
- p-Toluenesulfonic acid (p-TSA, 0.05 eq, as catalyst)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (DCM) or Diethyl ether

Procedure:

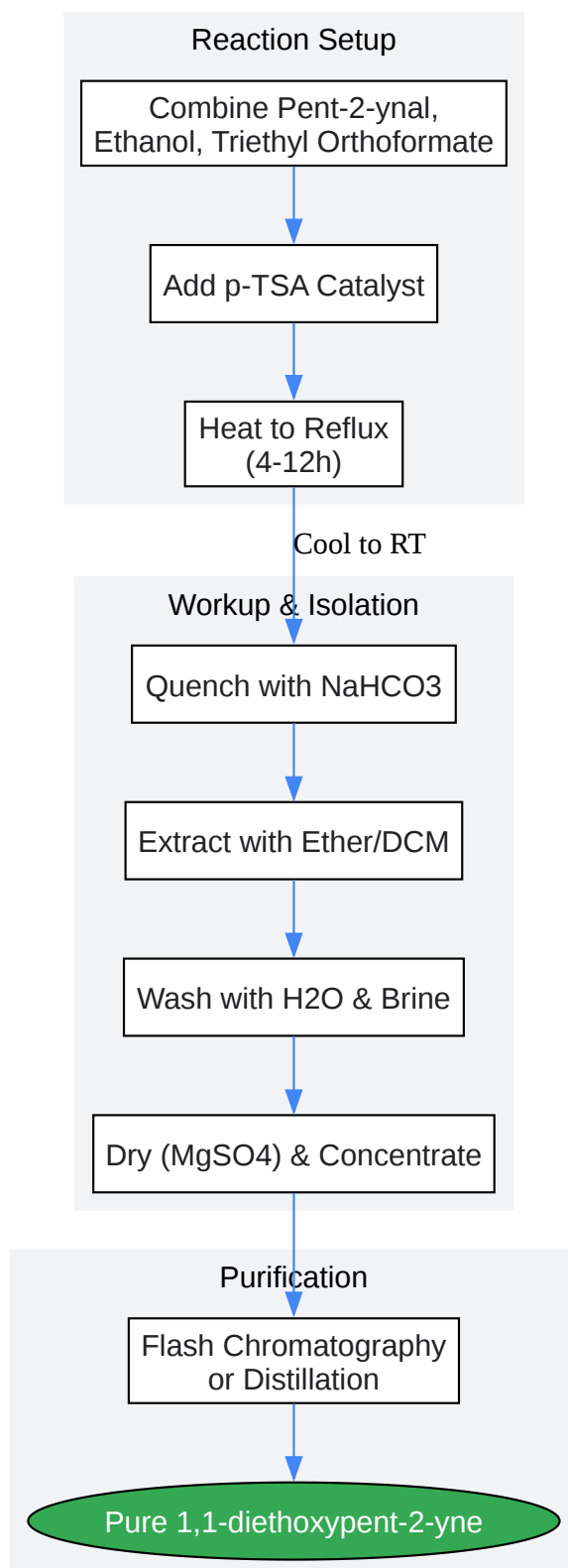
- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol, pent-2-ynal, and triethyl orthoformate.
- Stir the mixture and add the catalytic amount of p-toluenesulfonic acid.
- Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
- Upon completion, cool the mixture to room temperature.

- Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).
- Combine the organic layers and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purify the resulting crude oil via flash column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate eluent system) or fractional distillation under reduced pressure to yield pure **1,1-diethoxypent-2-yne**.

Visualizations

Synthetic Workflow

The following diagram outlines the logical steps for the preparation and purification of the target compound.

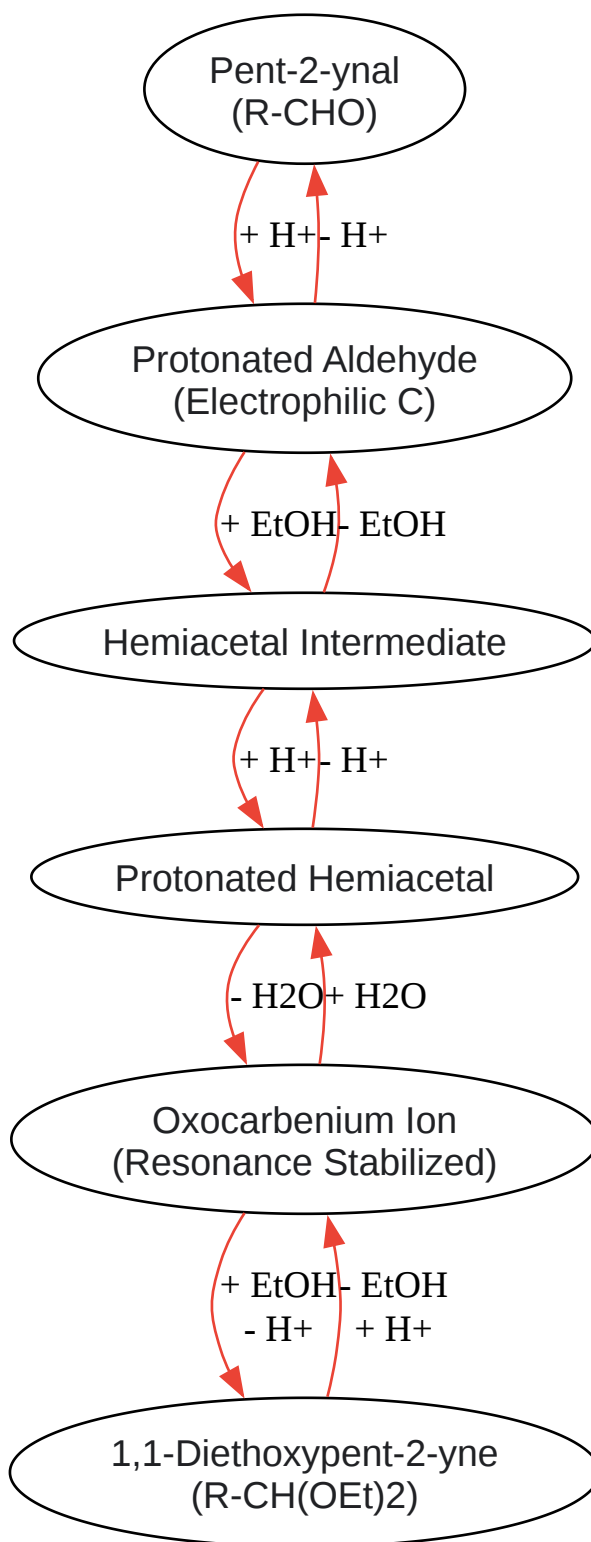


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Caption: Proposed experimental workflow for the synthesis of **1,1-diethoxypent-2-yne**.

Reaction Mechanism: Acid-Catalyzed Acetal Formation

This diagram illustrates the step-by-step mechanism for the formation of the diethyl acetal from an aldehyde.



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Caption: Mechanism of acid-catalyzed acetal formation from an aldehyde and ethanol.

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References

- 1. 1-Ethoxypent-2-yne | C₇H₁₂O | CID 15266968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Undecyne, 1,1-diethoxy- | C₁₅H₂₈O₂ | CID 3020026 - PubChem [pubchem.ncbi.nlm.nih.gov]
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